molecular formula C15H22N2O3 B2986393 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide CAS No. 1396843-60-9

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide

Cat. No.: B2986393
CAS No.: 1396843-60-9
M. Wt: 278.352
InChI Key: JLANWJBARXFIHY-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique molecular structure, which includes a hydroxy group and a dimethylpentyl chain attached to an oxalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenyloxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxalamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide
  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Uniqueness

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a dimethylpentyl chain attached to an oxalamide core differentiates it from other similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)12(18)9-10-16-13(19)14(20)17-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLANWJBARXFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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